Bromoxon

描述

Bromoxon is an organic compound with the chemical formula C6H4Br2O2. It is a colorless, odorless, and crystalline solid. Bromoxon is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in analytical chemistry.

科学研究应用

对映异分歧合成

Maitia Labora、E. Pandolfi 和 V. Schapiro (2010) 对 (+) 和 (−)-溴异酮的有效对映异分歧全合成进行了研究。这项研究展示了一种简单的化学酶法,该方法从溴苯开始,使用对映异分歧策略。它证实了源自单取代芳香族化合物生物转化的手性环己二烯二醇作为制备天然环氧烯酮的构建模块的效用 (Labora, Pandolfi, & Schapiro, 2010)。

储藏谷物的代谢

D. Rowlands (1966) 探索了溴磷在储藏小麦中的代谢。这项研究表明,当溴磷应用于储藏小麦时,它会降解到残留水平,这是由于水解代谢物二甲溴磷的积累。值得注意的是,在任何时候,应用的溴磷中少于 10% 以毒性更大的类似物“溴氧磷”的形式存在 (Rowlands, 1966)。

有机磷酸盐螯合

P. Santhoshkumar 和 T. Shivanandappa (1999) 研究了大鼠肝脏在包括溴氧磷在内的有机磷杀虫剂螯合中的作用。他们发现,与脑乙酰胆碱酯酶相比,溴氧磷是大鼠肝羧酸酯酶的更强抑制剂,这意味着肝组织包含螯合溴氧磷的结合位点,减少了可用于抑制乙酰胆碱酯酶的分子数量 (Santhoshkumar & Shivanandappa, 1999)。

作用机制

Target of Action

Bromoxon is a derivative of bromophos, an organophosphorus insecticide . The primary target of Bromoxon is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Bromoxon acts as an irreversible inhibitor of AChE . By binding to the active site of AChE, Bromoxon prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing symptoms of overstimulation such as muscle spasms and paralysis .

Biochemical Pathways

The action of Bromoxon primarily affects the cholinergic pathway. In a normal scenario, acetylcholine released into the synaptic cleft binds to receptors on the postsynaptic neuron, triggering a response. AChE then breaks down acetylcholine to terminate the signal. When bromoxon inhibits ache, acetylcholine accumulates, leading to overstimulation of the postsynaptic neuron .

Pharmacokinetics

It is known that bromophos, the parent compound of bromoxon, is well absorbed in the body and is at least partially metabolized to bromoxon . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bromoxon remain to be elucidated.

Result of Action

The inhibition of AChE by Bromoxon leads to an overstimulation of the nervous system. This can result in a range of symptoms, from muscle twitching and weakness to respiratory paralysis, depending on the severity of exposure .

属性

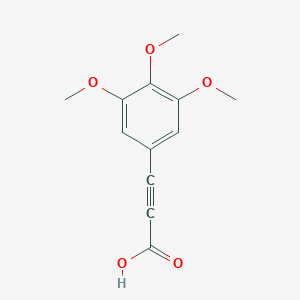

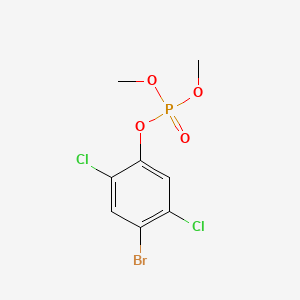

IUPAC Name |

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPSHLVNDJYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197549 | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoxon | |

CAS RN |

4855-62-3 | |

| Record name | Bromoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)